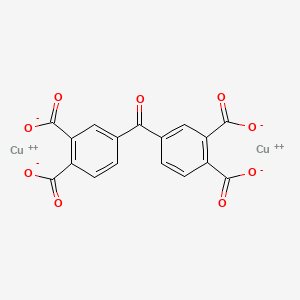

Dicupric 4,4'-carbonyldiphthalate

Description

Dicupric 4,4'-carbonyldiphthalate is a coordination compound comprising two copper(II) ions (Cu²⁺) bound to a 4,4'-carbonyldiphthalate ligand. The ligand features two phthalic acid moieties linked by a central carbonyl group, forming a symmetrical structure conducive to metal coordination.

Properties

CAS No. |

68123-45-5 |

|---|---|

Molecular Formula |

C17H6Cu2O9 |

Molecular Weight |

481.3 g/mol |

IUPAC Name |

dicopper;4-(3,4-dicarboxylatobenzoyl)phthalate |

InChI |

InChI=1S/C17H10O9.2Cu/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;/q;2*+2/p-4 |

InChI Key |

VAJBYHXALLDCQI-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicupric 4,4’-carbonyldiphthalate typically involves the reaction of copper salts with 4,4’-carbonyldiphthalic acid under controlled conditions. One common method includes dissolving copper(II) acetate in a solvent such as ethanol, followed by the addition of 4,4’-carbonyldiphthalic acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the coordination compound. The resulting product is filtered, washed, and dried to obtain pure dicupric 4,4’-carbonyldiphthalate .

Industrial Production Methods

In industrial settings, the production of dicupric 4,4’-carbonyldiphthalate may involve large-scale batch reactors where copper salts and 4,4’-carbonyldiphthalic acid are combined under optimized conditions. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dicupric 4,4’-carbonyldiphthalate undergoes various chemical reactions, including:

Oxidation: The copper ions in the compound can participate in oxidation reactions, where they are oxidized to higher oxidation states.

Reduction: The compound can also undergo reduction reactions, where the copper ions are reduced to lower oxidation states.

Substitution: Ligand substitution reactions can occur, where the 4,4’-carbonyldiphthalate ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed under controlled conditions.

Substitution: Ligand substitution reactions often involve the use of other ligands such as ammonia or ethylenediamine in aqueous or organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state copper complexes, while reduction reactions may produce lower oxidation state copper compounds .

Scientific Research Applications

Dicupric 4,4’-carbonyldiphthalate has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and oxidation-reduction processes.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is utilized in the production of advanced materials, such as conductive polymers and nanocomposites

Mechanism of Action

The mechanism of action of dicupric 4,4’-carbonyldiphthalate involves its interaction with molecular targets and pathways. The copper ions in the compound can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s antimicrobial and anticancer activities. Additionally, the coordination of copper ions with ligands can modulate the compound’s reactivity and stability, influencing its overall biological and chemical effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared to structurally related aromatic dicarboxylic acids (Table 1):

Key Observations :

- The sulfonyl group in 4,4'-sulfonyldibenzoic acid enhances thermal stability compared to carbonyl-linked analogs but reduces solubility in polar solvents due to its electron-withdrawing nature .

- The terphenyl backbone in [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid provides extended π-conjugation, favoring crystallinity and applications in porous materials .

- Caffeic acid , with ortho-dihydroxy groups, exhibits higher polarity and antioxidant activity, contrasting with the metal-coordination focus of dicupric derivatives .

Comparative Analysis of Physicochemical Properties

Table 2 : Physicochemical Properties of Selected Compounds

| Property | 4,4'-Sulfonyldibenzoic acid | Terphenyl Dicarboxylic Acid | Caffeic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 306.29 | 318.33 | 180.16 |

| Solubility | Low in H₂O, moderate in DMF | Low in H₂O, high in DMSO | Soluble in ethanol |

| Thermal Stability (°C) | >300 (decomposition) | ~280 | 223 (melting) |

| Key Applications | MOFs, corrosion inhibitors | MOFs, polymer precursors | Antioxidants, cosmetics |

Insights :

- The carboxylic acid groups in all compounds enable hydrogen bonding and metal coordination, but steric effects (e.g., terphenyl backbone) or electronic effects (e.g., sulfonyl group) modulate reactivity .

- Dicupric 4,4'-carbonyldiphthalate is hypothesized to exhibit intermediate solubility between sulfonyl and terphenyl analogs due to its balanced polarity .

Biological Activity

Dicupric 4,4'-carbonyldiphthalate is a copper complex that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and cytotoxic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is a coordination complex formed by copper ions and the ligand 4,4'-carbonyldiphthalate. Such complexes often exhibit unique properties due to the involvement of metal ions, which can enhance biological activity through various mechanisms.

Antibacterial Activity

Research has demonstrated that copper complexes can possess significant antibacterial properties. For instance, studies on similar copper complexes indicate that they can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the ability of Cu²⁺ ions to disrupt bacterial metabolic processes, including the biosynthesis of essential compounds like tetrahydrofolic acid .

Table 1: Antibacterial Activity of Copper Complexes

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Cytotoxic Activity

The cytotoxic effects of this compound have also been investigated in various cancer cell lines. Studies have shown that copper complexes can induce apoptosis in tumor cells through several pathways, including the activation of caspases and the modulation of signaling pathways such as Wnt/β-catenin .

Case Study: Cytotoxicity in HeLa Cells

In a study examining the cytotoxic effects on HeLa cells, the following results were obtained:

- Method : MTT assay was used to determine cell viability.

- Findings : A significant decrease in cell viability was observed at concentrations above 20 µM.

Table 2: Cytotoxicity Data in HeLa Cells

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 20 | 60 | 30 |

| 40 | 30 | 60 |

The mechanisms by which this compound exerts its biological effects include:

- Metal Ion Release : The release of Cu²⁺ ions can lead to oxidative stress within cells, damaging cellular components such as DNA and lipids.

- Apoptosis Induction : Activation of apoptotic pathways through upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) has been observed .

- Disruption of Cellular Signaling : Interference with key signaling pathways that regulate cell proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.